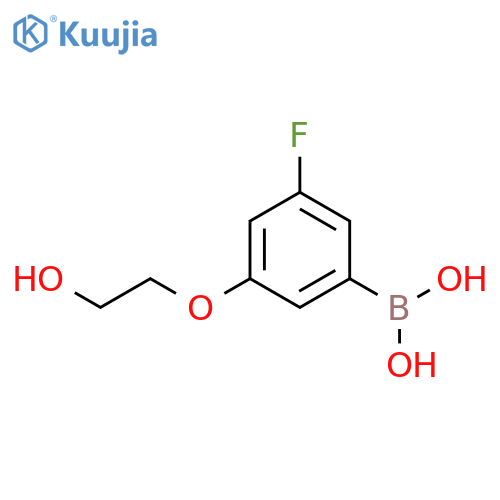

Cas no 2377606-04-5 (3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid)

3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid 化学的及び物理的性質

名前と識別子

-

- 3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid

-

- MDL: MFCD29043328

- インチ: 1S/C8H10BFO4/c10-7-3-6(9(12)13)4-8(5-7)14-2-1-11/h3-5,11-13H,1-2H2

- InChIKey: ZRCRBGMXGYBGCI-UHFFFAOYSA-N

- ほほえんだ: B(C1=CC(OCCO)=CC(F)=C1)(O)O

3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1248993-5g |

3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid |

2377606-04-5 | 98% | 5g |

¥26920 | 2023-03-11 | |

| A2B Chem LLC | AZ96695-5g |

3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid |

2377606-04-5 | 95% | 5g |

$1316.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1198275-0.25g |

3-Fluoro-5-(2-hydroxyethoxy)phenylboronic Acid |

2377606-04-5 | 95% | 0.25g |

$1210 | 2025-02-19 | |

| Chemenu | CM559686-1g |

3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid |

2377606-04-5 | 95%+ | 1g |

$1145 | 2023-03-10 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD478333-1g |

(3-Fluoro-5-(2-hydroxyethoxy)phenyl)boronic acid |

2377606-04-5 | 97% | 1g |

¥3409.0 | 2023-03-11 | |

| eNovation Chemicals LLC | Y1198275-0.25g |

3-Fluoro-5-(2-hydroxyethoxy)phenylboronic Acid |

2377606-04-5 | 95% | 0.25g |

$1210 | 2024-07-19 | |

| Chemenu | CM559686-5g |

3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid |

2377606-04-5 | 95%+ | 5g |

$2958 | 2023-03-10 | |

| A2B Chem LLC | AZ96695-1g |

3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid |

2377606-04-5 | 95% | 1g |

$499.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1248993-1g |

3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid |

2377606-04-5 | 98% | 1g |

¥9675 | 2023-03-11 | |

| eNovation Chemicals LLC | Y1198275-0.25g |

3-Fluoro-5-(2-hydroxyethoxy)phenylboronic Acid |

2377606-04-5 | 95% | 0.25g |

$1210 | 2025-02-27 |

3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid 関連文献

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

John J. Lavigne Chem. Commun., 2003, 1626-1627

-

Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197

3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acidに関する追加情報

Recent Advances in the Application of 3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid (CAS: 2377606-04-5) in Chemical Biology and Pharmaceutical Research

In recent years, boronic acid derivatives have gained significant attention in chemical biology and pharmaceutical research due to their unique reactivity and versatile applications in drug discovery, diagnostics, and materials science. Among these derivatives, 3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid (CAS: 2377606-04-5) has emerged as a promising compound with potential applications in targeted drug delivery, enzyme inhibition, and molecular imaging. This research brief aims to provide an overview of the latest advancements in the study of this compound, highlighting its synthesis, properties, and therapeutic potential.

The compound 3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid is characterized by the presence of a boronic acid functional group, a fluorine substituent, and a hydroxyethoxy side chain. These structural features confer unique chemical and biological properties, making it an attractive candidate for various applications. Recent studies have focused on optimizing the synthesis of this compound to improve yield and purity, as well as exploring its reactivity with diols and other biomolecules. The ability of boronic acids to form reversible covalent bonds with diols has been particularly exploited in the development of glucose-responsive drug delivery systems and sensors.

One of the most notable applications of 3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid is in the field of targeted cancer therapy. Researchers have demonstrated that this compound can be conjugated to nanoparticles or antibodies to selectively deliver chemotherapeutic agents to cancer cells. The fluorine substituent enhances the binding affinity and stability of the compound, while the hydroxyethoxy side chain improves its solubility and biocompatibility. Recent in vitro and in vivo studies have shown promising results, with reduced off-target effects and enhanced therapeutic efficacy.

In addition to its role in drug delivery, 3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid has been investigated as an inhibitor of specific enzymes involved in disease pathways. For instance, it has shown inhibitory activity against certain proteases and kinases, which are key targets in the treatment of inflammatory and neurodegenerative diseases. Structural-activity relationship (SAR) studies have provided insights into the molecular interactions between the compound and its target enzymes, paving the way for the design of more potent and selective inhibitors.

Another exciting development is the use of 3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid in molecular imaging. The compound's ability to bind to specific biomarkers has been leveraged in the development of fluorescent and radiolabeled probes for diagnostic imaging. Recent advancements in imaging techniques, such as positron emission tomography (PET) and fluorescence microscopy, have enabled real-time visualization of disease progression and treatment response, offering new opportunities for personalized medicine.

Despite these promising applications, challenges remain in the clinical translation of 3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid-based therapies. Issues such as pharmacokinetics, toxicity, and scalability of synthesis need to be addressed through further research. Collaborative efforts between chemists, biologists, and clinicians will be essential to overcome these hurdles and unlock the full potential of this compound.

In conclusion, 3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid (CAS: 2377606-04-5) represents a versatile and promising tool in chemical biology and pharmaceutical research. Its unique structural features and reactivity have opened new avenues for drug delivery, enzyme inhibition, and molecular imaging. Continued research and development efforts are expected to further elucidate its mechanisms of action and expand its therapeutic applications, ultimately contributing to advancements in healthcare and medicine.

2377606-04-5 (3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid) 関連製品

- 536742-59-3(4-(3-hydroxypyrrolidin-1-yl)benzonitrile)

- 438015-36-2(2-amino-1-(4-propoxyphenyl)ethan-1-one)

- 139071-58-2(2-Ethynyl-2-hydroxycyclopentanone)

- 325970-25-0([(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid)

- 510723-68-9(Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine)

- 1361589-49-2(6-(2,3,4-Trichlorophenyl)pyridine-2-methanol)

- 1160246-32-1(3-{5-methyl-1H-pyrazolo3,4-bpyridin-1-yl}propanenitrile)

- 2059972-04-0(tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro1-benzopyran-2,3'-piperidine-1'-carboxylate)

- 400086-33-1(Ethyl 3-(4-methylbenzoyl)amino-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate)

- 1797655-60-7(5-chloro-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-2-methoxybenzamide)